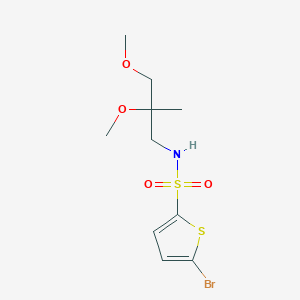

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide (BDMPT) is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential use as a drug candidate. BDMPT belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities.

Aplicaciones Científicas De Investigación

Solubilization in Micellar Media

A study by Saeed et al. (2017) investigated the solubilization of thiophene derivatives, including 5-bromothiophene-2-sulfonamide, in micellar solutions of anionic surfactants. They found that the solubilization was spontaneous, driven by enthalpy and entropy. This research contributes to understanding the interactions between thiophene derivatives and surfactants, potentially useful in drug formulation and delivery.

Urease Inhibition and Antibacterial Activities

Research by Noreen et al. (2017) focused on the synthesis of thiophene sulfonamide derivatives, including 5-bromothiophene-2-sulfonamide, and their application in urease inhibition and antibacterial activities. The study highlighted the compound's potential as an antibacterial agent and its role in urease inhibition, which is significant in medical research.

Catalytic Applications

The catalytic utility of a N-bromo sulfonamide compound was explored by Khazaei et al. (2016). They developed a new catalyst for the preparation of various derivatives, demonstrating the potential of thiophene-2-sulfonamide derivatives in chemical synthesis.

Antibacterial and Antifungal Properties

A study by Chohan and Shad (2011) synthesized sulfonamide-derived ligands, including thiophene derivatives, and assessed their antibacterial and antifungal activities. The findings indicate the potential application of these compounds in developing new antimicrobial agents.

Biofilm Inhibition

Benneche, Chamgordani, and Scheie (2013) investigated the reaction of (Z)-5-(Bromomethylene)thiophen-2(5H)-one with nucleophiles, resulting in products with potent activity as biofilm inhibitors (Benneche, Chamgordani, & Scheie, 2013). This suggests the potential application of thiophene derivatives in combating biofilms, which are relevant in medical and industrial contexts.

Photostabilization in Polymer Science

A study by Balakit et al. (2015) developed new thiophene derivatives for use as photostabilizers in poly(vinyl chloride). This research highlights the application of thiophene derivatives in enhancing the durability and lifespan of polymers exposed to UV radiation.

Mecanismo De Acción

Propiedades

IUPAC Name |

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4S2/c1-10(16-3,7-15-2)6-12-18(13,14)9-5-4-8(11)17-9/h4-5,12H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNFVIIRUZVISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(S1)Br)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfinyl]ethanol](/img/structure/B2438910.png)

![Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2438911.png)

![2-(2-chlorophenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2438912.png)

![2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2438915.png)

![(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2438918.png)

![2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/no-structure.png)